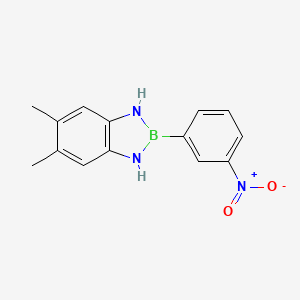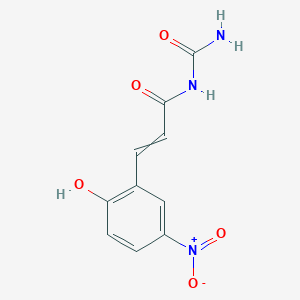
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is a complex organic compound that belongs to the class of benzodiazaboroles. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazaborole ring, and substituted with methyl and nitrophenyl groups. The presence of boron in its structure makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1,3,2-benzodiazaborole with 3-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5,6-dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazaboroles.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a boron-containing drug candidate due to its unique properties.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets and pathways. The boron atom in its structure can form stable complexes with various biomolecules, influencing their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dimethyl-2-(4-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 5,6-Dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 5,6-Dimethyl-2-(3-chlorophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
Uniqueness
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to the presence of both methyl and nitrophenyl groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63128-32-5 |
|---|---|
Molekularformel |
C14H14BN3O2 |
Molekulargewicht |
267.09 g/mol |
IUPAC-Name |
5,6-dimethyl-2-(3-nitrophenyl)-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C14H14BN3O2/c1-9-6-13-14(7-10(9)2)17-15(16-13)11-4-3-5-12(8-11)18(19)20/h3-8,16-17H,1-2H3 |
InChI-Schlüssel |
VGDHXHMADVHPQV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NC2=C(N1)C=C(C(=C2)C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)



![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)

![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)


